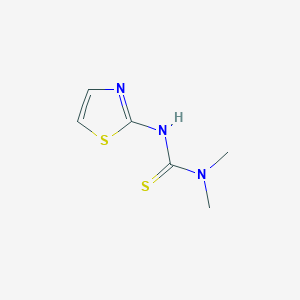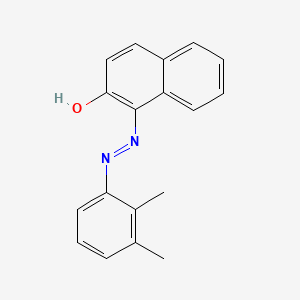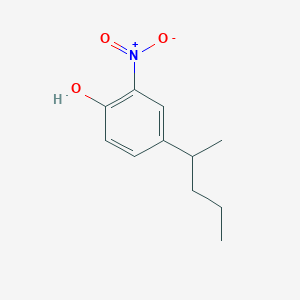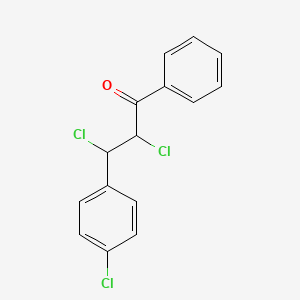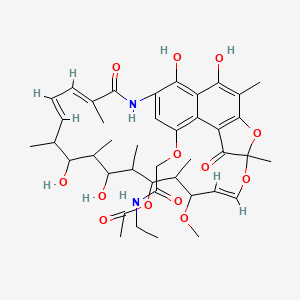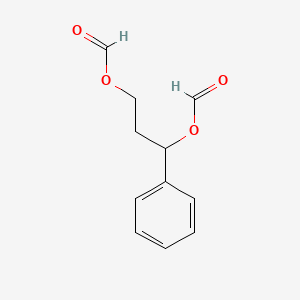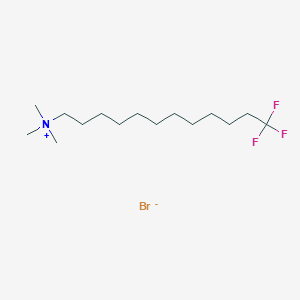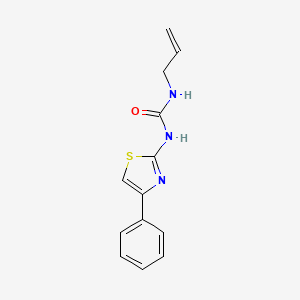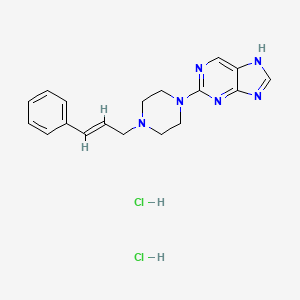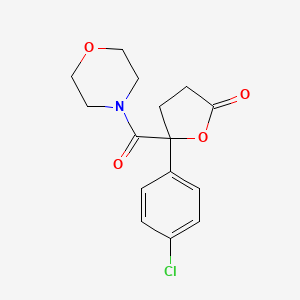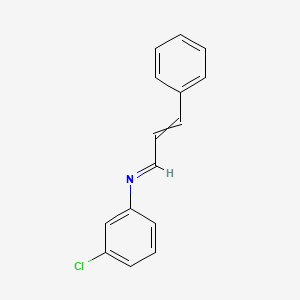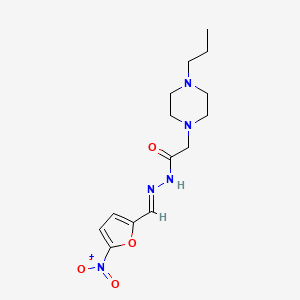
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-propylpiperazinylacetyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone bond. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and furan derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.
Major Products Formed
The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound
Applications De Recherche Scientifique
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The nitro group is particularly important for its antimicrobial activity, as it can generate reactive oxygen species that damage bacterial cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Nitro-2-furaldehyde: A precursor to the compound, known for its use in organic synthesis.
Nitrofural: A related compound with antimicrobial properties, used in topical treatments.
Furfural: Another furan derivative, used in the production of resins and as a solvent.
Uniqueness
2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone is unique due to its specific structure, which combines the properties of 5-nitro-2-furaldehyde and (4-propylpiperazinylacetyl)hydrazine. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
33165-18-3 |
|---|---|
Formule moléculaire |
C14H21N5O4 |
Poids moléculaire |
323.35 g/mol |
Nom IUPAC |
N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-propylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C14H21N5O4/c1-2-5-17-6-8-18(9-7-17)11-13(20)16-15-10-12-3-4-14(23-12)19(21)22/h3-4,10H,2,5-9,11H2,1H3,(H,16,20)/b15-10+ |
Clé InChI |
XNTLMQPDSQCANY-XNTDXEJSSA-N |
SMILES isomérique |
CCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-aminopiperidin-1-yl)ethyl]-1H-indol-5-ol;dihydrochloride](/img/structure/B14676323.png)
